molecular formula C15H21NO3 B2468065 Benzyl ethyl(tetrahydro-2H-pyran-4-yl)carbamate CAS No. 1823231-98-6

Benzyl ethyl(tetrahydro-2H-pyran-4-yl)carbamate

Cat. No.: B2468065
CAS No.: 1823231-98-6
M. Wt: 263.337
InChI Key: MKQKMDNCEPMPLQ-UHFFFAOYSA-N
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Description

Benzyl ethyl(tetrahydro-2H-pyran-4-yl)carbamate is an organic compound with the molecular formula C15H21NO3. This compound is characterized by the presence of a benzyl group, an ethyl group, and a tetrahydro-2H-pyran-4-yl group attached to a carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Benzyl ethyl(tetrahydro-2H-pyran-4-yl)carbamate is used in various scientific research fields, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ethyl(tetrahydro-2H-pyran-4-yl)carbamate typically involves the reaction of tetrahydro-2H-pyran-4-ylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl ethyl(tetrahydro-2H-pyran-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ethylcarbamate
  • Tetrahydro-2H-pyran-4-ylcarbamate
  • Ethyl(tetrahydro-2H-pyran-4-yl)carbamate

Uniqueness

Benzyl ethyl(tetrahydro-2H-pyran-4-yl)carbamate is unique due to the presence of both benzyl and tetrahydro-2H-pyran-4-yl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research applications compared to its analogs .

Properties

IUPAC Name

benzyl N-ethyl-N-(oxan-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-16(14-8-10-18-11-9-14)15(17)19-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQKMDNCEPMPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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